Cas no 558646-02-9 (Benzene, 1-bromo-5-chloro-4-fluoro-2-(phenylmethoxy)-)

Benzene, 1-bromo-5-chloro-4-fluoro-2-(phenylmethoxy)-, is a halogenated aromatic compound featuring bromo, chloro, and fluoro substituents, along with a benzyloxy group at the ortho position. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of multiple halogens enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the benzyloxy group offers potential for further functionalization. Its well-defined substitution pattern ensures regioselective transformations, improving yield and purity in downstream processes. The compound is typically handled under inert conditions due to its sensitivity to moisture and light.
Benzene, 1-bromo-5-chloro-4-fluoro-2-(phenylmethoxy)- structure
558646-02-9 structure
Product Name:Benzene, 1-bromo-5-chloro-4-fluoro-2-(phenylmethoxy)-
CAS No:558646-02-9
MF:C13H9BrClFO
MW:315.565365552902
CID:4037197
PubChem ID:58913477
Update Time:2025-08-04

Benzene, 1-bromo-5-chloro-4-fluoro-2-(phenylmethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-5-chloro-4-fluoro-2-(phenylmethoxy)-
    • 1-(benzyloxy)-2-bromo-4-chloro-5-fluorobenzene
    • SCHEMBL5267929
    • 558646-02-9
    • 1-bromo-5-chloro-4-fluoro-2-phenylmethoxybenzene
    • 1-benzyloxy-2-bromo-4-chloro-5-fluoro-benzene
    • ULJTWZXNDQHHPR-UHFFFAOYSA-N
    • Inchi: 1S/C13H9BrClFO/c14-10-6-11(15)12(16)7-13(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
    • InChI Key: ULJTWZXNDQHHPR-UHFFFAOYSA-N
    • SMILES: C1(Br)=CC(Cl)=C(F)C=C1OCC1=CC=CC=C1

Computed Properties

  • Exact Mass: 313.95093Da
  • Monoisotopic Mass: 313.95093Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 9.2Ų

Benzene, 1-bromo-5-chloro-4-fluoro-2-(phenylmethoxy)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1738115-1g
1-(Benzyloxy)-2-bromo-4-chloro-5-fluorobenzene
558646-02-9 98%
1g
¥2875.00 2024-05-08

Additional information on Benzene, 1-bromo-5-chloro-4-fluoro-2-(phenylmethoxy)-

Benzene, 1-bromo-5-chloro-4-fluoro-2-(phenylmethoxy)- (CAS No. 558646-02-9): A Comprehensive Overview of Its Synthesis, Applications, and Recent Research Findings

The compound Benzene, 1-bromo-5-chloro-4-fluoro-2-(phenylmethoxy)- (CAS No. 558646-02-9) is a fluorinated aromatic heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and materials science due to its unique structural and chemical properties. This compound, characterized by its bromo, chloro, and fluoro substituents along with a phenylmethoxy group, exhibits a range of interesting reactivities and functionalities that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The synthesis of Benzene, 1-bromo-5-chloro-4-fluoro-2-(phenylmethoxy)- involves a series of well-established organic reactions, including halogenation, fluoroalkylation, and etherification. The presence of multiple halogen atoms makes this compound highly reactive towards nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at specific positions on the aromatic ring. This reactivity has been exploited in the development of novel synthetic strategies for constructing complex molecular architectures.

In recent years, Benzene, 1-bromo-5-chloro-4-fluoro-2-(phenylmethoxy)- has been extensively studied for its potential applications in pharmaceutical research. The fluorine atom in this compound contributes to its lipophilicity and metabolic stability, which are crucial factors in drug design. Additionally, the bromo and chloro substituents provide handles for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions have enabled the preparation of biaryl compounds and other complex heterocycles that are known to exhibit a wide range of biological activities.

One of the most notable applications of Benzene, 1-bromo-5-chloro-4-fluoro-2-(phenylmethoxy)- is in the development of anticancer agents. Researchers have demonstrated that derivatives of this compound can interact with biological targets such as kinases and transcription factors, leading to the inhibition of tumor growth. For instance, studies have shown that certain analogs of this compound exhibit potent antiproliferative effects against various cancer cell lines by disrupting key signaling pathways involved in cell survival and proliferation.

Another area where Benzene, 1-bromo-5-chloro-4-fluoro-2-(phenylmethoxy)- has shown promise is in the field of materials science. The presence of fluoro substituents enhances the thermal stability and electronic properties of materials derived from this compound. This has led to its use in the development of advanced polymers and organic semiconductors that exhibit improved performance characteristics. For example, fluorinated aromatic compounds have been incorporated into organic light-emitting diodes (OLEDs) to enhance their efficiency and longevity.

The recent research on Benzene, 1-bromo-5-chloro-4-fluoro-2-(phenylmethoxy)- has also explored its potential as a building block for drug delivery systems. By leveraging its structural features, researchers have designed novel nanocarriers that can encapsulate therapeutic agents and target specific sites within the body. These nanocarriers improve drug bioavailability and reduce side effects by controlling the release profile of the active ingredients.

In conclusion, Benzene, 1-bromo-5-chloro-4-fluoro-2-(phenylmethoxy)- (CAS No. 558646-02-9) is a versatile compound with significant applications in pharmaceuticals and materials science. Its unique structural features enable a wide range of synthetic transformations, making it an invaluable tool for researchers seeking to develop new drugs and advanced materials. As our understanding of its properties continues to grow, it is likely that this compound will play an even greater role in future scientific endeavors.

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